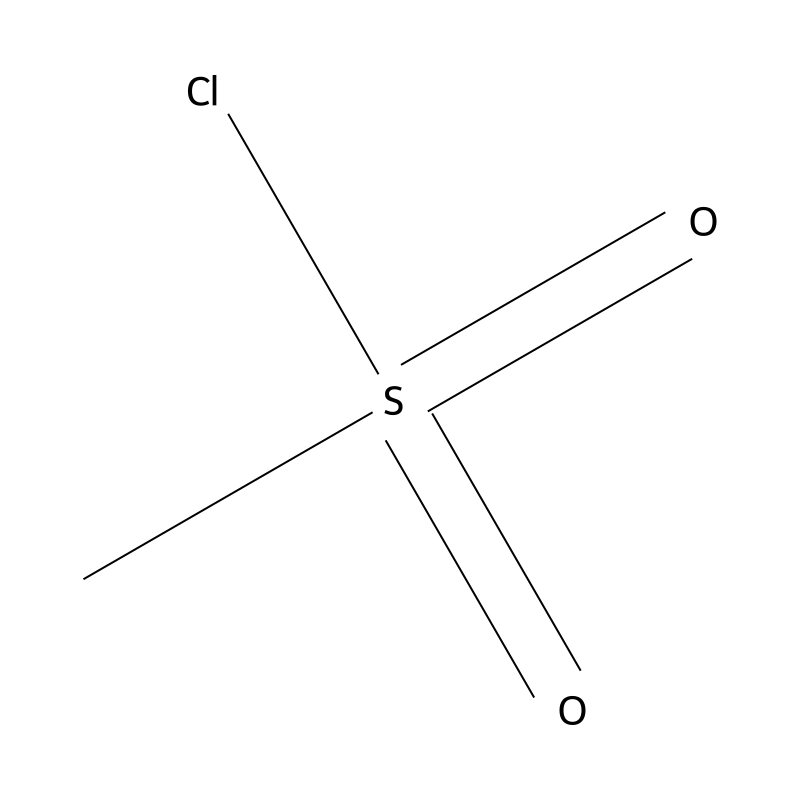

Methanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water; soluble in alcohol, ether

In water, 8.59X10+3 mg/L at 25 °C (est)

Solubility in water: reaction

Synonyms

Canonical SMILES

Organic Synthesis:

Methanesulfonyl chloride (CH3SO2Cl) is a versatile reagent widely used in organic synthesis for the conversion of alcohols to their corresponding methanesulfonates (esters of methanesulfonic acid) []. This process, known as mesylation, is crucial for introducing a leaving group in various organic molecules, enabling them to participate in subsequent reactions like substitutions, eliminations, reductions, and rearrangements []. The mesylate group acts as a good leaving group due to its stability and efficient departure under various reaction conditions.

Protecting Groups:

Methanesulfonates can also function as protecting groups for alcohols, shielding them from unwanted reactions while other functional groups in the molecule undergo manipulation. These protecting groups are stable under acidic and basic conditions, allowing for selective transformations. However, they can be readily cleaved under specific conditions, such as treatment with sodium amalgam, to regenerate the free alcohol.

Bioconjugation:

Methanesulfonyl chloride finds application in bioconjugation - the process of attaching molecules like drugs, imaging agents, or targeting moieties to biomolecules like proteins or antibodies. This technique is crucial for developing targeted therapies and diagnostic tools. Methanesulfonyl chloride can be used to activate biomolecules for conjugation by converting their hydroxyl groups to mesylates, facilitating the subsequent attachment of the desired functional group.

Research Applications:

Beyond these general applications, methanesulfonyl chloride is utilized in various specific research areas. For instance, it plays a role in the synthesis of pharmaceutical drugs, pesticides, and dyes []. Additionally, it is employed in the preparation of polymers with specific properties.

Methanesulfonyl chloride, with the chemical formula CH₃SO₂Cl, is a pale yellow, corrosive liquid that serves as an important reagent in organic synthesis. It is classified as an acyl chloride and is known for its reactivity toward various nucleophiles, including alcohols and amines. This compound is denser than water and is insoluble in it, making it a unique entity among sulfonyl chlorides. Methanesulfonyl chloride emits toxic fumes upon heating, particularly hydrogen chloride and sulfur oxides, which necessitates careful handling and storage practices .

- Hydrolysis: When reacted with water, it produces methanesulfonic acid and hydrochloric acid.

- Mesylation: It reacts with alcohols to form methanesulfonates, which are useful intermediates in further chemical transformations .

- Reactions with Amines: Methanesulfonyl chloride can react with amines to form sulfonamide derivatives, which are valuable in pharmaceutical chemistry .

Methanesulfonyl chloride exhibits biological activity primarily as a reactive alkylating agent. It has been used in studies involving DNA alkylation, demonstrating potential effects on genetic material. The compound's reactivity allows it to modify biomolecules, although this can also lead to toxicity concerns, particularly through inhalation or skin contact .

Several methods exist for synthesizing methanesulfonyl chloride:

- Direct Chlorination of Methane: This method involves the reaction of methane with sulfur dichloride in the presence of a free radical initiator at low temperatures. This process selectively produces methanesulfonyl chloride .

- Hydrochlorination of Methanesulfonic Acid: Treating methanesulfonic acid with thionyl chloride or phosphorus pentachloride can yield methanesulfonyl chloride as well.

- From Sulfur Dioxide and Methane: A more recent method involves reacting sulfur dioxide and methane under controlled conditions to generate the compound efficiently .

Methanesulfonyl chloride has numerous applications across various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly in the formation of sulfonamide antibiotics.

- Agrochemicals: The compound is utilized in producing herbicides and pesticides.

- Chemical Synthesis: It acts as a chlorinating agent and a protecting group for alcohols and amines during synthetic procedures .

- Organic Chemistry: Methanesulfonyl chloride is employed in substitution reactions and as a reagent for generating good leaving groups in nucleophilic substitutions .

Studies have shown that methanesulfonyl chloride interacts vigorously with water, producing corrosive byproducts. Its reactivity extends to various organic solvents and nucleophiles, making it essential to understand these interactions for safe handling. For instance, mixing methanesulfonyl chloride with ethers or alkali can lead to hazardous reactions .

Methanesulfonyl chloride shares similarities with several other sulfonyl chlorides but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methanesulfonic acid | CH₃SO₃H | Non-corrosive; used as an acid catalyst |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Aromatic structure; used for different alkylations |

| Ethanesulfonyl chloride | C₂H₅SO₂Cl | Similar reactivity; larger alkyl group |

| Propanesulfonyl chloride | C₃H₇SO₂Cl | Larger alkane; different sterics in reactions |

Methanesulfonyl chloride is unique due to its smaller size and higher reactivity compared to these compounds, making it particularly useful in specific synthetic pathways where rapid reactions are required .

Radical-Mediated Chlorination of Methane with Sulfuryl Chloride

The direct radical-mediated chlorination of methane with sulfuryl chloride (SO₂Cl₂) represents a cornerstone of industrial methanesulfonyl chloride production. This method leverages a free-radical chain mechanism initiated by peroxides or UV light, operating under mild temperatures (40–100°C) in concentrated sulfuric acid. The reaction proceeds as:

$$

\text{CH}4 + \text{SO}2\text{Cl}2 \xrightarrow{\text{Radical Initiator}} \text{CH}3\text{SO}_2\text{Cl} + \text{HCl}

$$

Key parameters include:

- Catalysts: RhCl₃ or urea-H₂O₂ systems enhance methane conversion rates by stabilizing sulfene intermediates.

- Solvent: 100% sulfuric acid suppresses side reactions, achieving yields up to 86%.

- Pressure: Elevated pressures (10–30 bar) improve methane solubility, critical for large-scale reactors.

This method’s scalability is limited by the exothermic nature of radical propagation, necessitating advanced temperature control systems.

Acid-Catalyzed Chlorination of Methanesulfonic Acid Precursors

Methanesulfonic acid (CH₃SO₃H) serves as a precursor in acid-catalyzed routes, where chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂) introduce the sulfonyl chloride group:

$$

\text{CH}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Advantages:

- High selectivity (>95%) under reflux conditions (70–90°C).

- Compatibility with solvent-free systems, reducing waste.

Challenges:

- Corrosive byproducts (HCl, SO₂) require scrubbing systems.

- Thionyl chloride’s toxicity mandates stringent safety protocols.

Continuous Flow Processes for Methyl Mercaptan Chlorination

Continuous flow reactors optimize the chlorination of methyl mercaptan (CH₃SH), a method historically plagued by batch inefficiencies. The modern process involves:

- Reactor Design: Vertical baffled columns with paddle agitators ensure rapid mixing of CH₃SH and Cl₂ in aqueous HCl.

- Temperature Control: Maintaining 40–75°C prevents thermal runaway while maximizing conversion.

- Product Separation: Phase separation post-cooling isolates CH₃SO₂Cl (density: 1.48 g/cm³) from aqueous HCl.

Key Metrics:

Solvent-Free Synthesis via Sodium Methanesulfonate Activation

Emerging solvent-free methods utilize sodium methanesulfonate (CH₃SO₃Na) and thionyl chloride under catalytic conditions:

$$

\text{CH}3\text{SO}3\text{Na} + \text{SOCl}2 \xrightarrow{\text{Catalyst}} \text{CH}3\text{SO}2\text{Cl} + \text{NaCl} + \text{SO}2

$$

Benefits:

- Elimination of volatile solvents reduces environmental footprint.

- Byproduct SO₂ is recoverable as sodium sulfite, enhancing sustainability.

Performance: Yields reach 80–93% at 50–90°C, rivaling traditional methods.

Comparative Analysis of Batch vs. Continuous Industrial Reactor Designs

| Parameter | Batch Reactors | Continuous Reactors |

|---|---|---|

| Scalability | Limited to <10 kt/year | Suitable for >50 kt/year operations |

| Temperature Control | Prone to hot spots due to slow mixing | Uniform heat distribution via rapid mixing |

| Byproduct Handling | Manual batch scrubbing increases downtime | Integrated HCl/SO₂ recovery systems |

| Capital Cost | Lower initial investment | Higher upfront cost, offset by efficiency |

Industrial Trends: Continuous systems dominate due to superior safety profiles and throughput, particularly in regions with stringent emissions regulations.

Sulfene Intermediate Formation in Methanesulfonate Generation

The reaction of methanesulfonyl chloride with alcohols to form methanesulfonates proceeds via a mechanism distinct from traditional sulfonate syntheses. Unlike the direct displacement observed in toluenesulfonyl chloride reactions, methanesulfonyl chloride undergoes an E1cb elimination to generate sulfene (CH~2~=SO~2~), a highly reactive intermediate [1]. Isotopic labeling experiments corroborate this pathway, demonstrating that the α-hydrogen of the alcohol participates in a proton transfer step following sulfene formation [1]. Kinetic resolution studies further support this mechanism, as evidenced by the reaction of camphor-10-sulfonyl chloride with menthylamine, where deuterium exchange experiments revealed that over 80% of the product arises from sulfene intermediacy [2]. The transient sulfene intermediate can also be trapped as cycloadducts, providing direct evidence for its role in methanesulfonate generation [1] [2].

Nucleophilic Substitution Dynamics at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur of methanesulfonyl chloride involves a complex interplay between associative (S~N~2-S) and dissociative (A–E) mechanisms. Kinetic studies of chloride-chloride exchange reactions in arenesulfonyl chlorides, though not directly involving MsCl, offer parallels through density functional theory (DFT) calculations [3]. These studies reveal that electron-withdrawing substituents stabilize the transition state, favoring a concerted S~N~2-S pathway with a trigonal bipyramidal geometry [3]. In contrast, steric hindrance or poor leaving-group ability may shift the mechanism toward a stepwise A–E process involving a sulfene-like intermediate. For methanesulfonyl chloride, the absence of aryl groups likely enhances its susceptibility to direct displacement, though experimental data specific to MsCl remain limited [3].

Copper-Mediated Alkyne Functionalization Mechanisms

While methanesulfonyl chloride is not directly implicated in copper-mediated alkyne functionalization in the provided literature, broader principles of copper(I) chemistry offer indirect insights. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) relies on ligands such as tris(triazolylmethyl)amines to stabilize the active Cu(I) species [4]. Hypothetically, methanesulfonyl chloride could serve as an activating agent for alcohol or amine functionalities in alkyne substrates, though no direct evidence exists in the reviewed studies. The hydroalkylation of terminal alkynes via hydrocupration and single-electron transfer (SET) mechanisms represents a related area where sulfonyl chlorides might participate in precursor synthesis, but further research is needed to clarify MsCl’s role [5].

Cycloaddition Pathways for Heterocyclic Compound Synthesis

Sulfene intermediates derived from methanesulfonyl chloride participate in cycloaddition reactions, enabling the synthesis of heterocyclic compounds. For instance, sulfene (CH~2~=SO~2~) reacts with dienes in Diels-Alder reactions, yielding sulfolene derivatives [1]. In the presence of amines, sulfene forms zwitterionic intermediates that undergo [2+2] cycloadditions, as demonstrated by the trapping of sulfene with menthylamine to generate camphor-based adducts [2]. These pathways underscore sulfene’s utility in constructing sulfur-containing heterocycles, though the regioselectivity and stereochemical outcomes remain areas of active investigation.

Isotopic Tracing Studies of Elimination-Addition Sequences

Deuterium and chloride isotopic labeling has been instrumental in unraveling the elimination-addition sequences of methanesulfonyl chloride. In deuterated solvents, the reaction of MsCl with alcohols exhibits significant H/D exchange at the α-position of the alcohol, confirming the intermediacy of sulfene [1] [2]. Similarly, chloride-chloride exchange experiments in acetonitrile reveal a first-order dependence on sulfonyl chloride concentration, consistent with a bimolecular mechanism [3]. These isotopic studies not only validate the E1cb pathway but also provide kinetic parameters such as activation enthalpies (ΔH‡ ≈ 15–20 kcal/mol) and entropies (ΔS‡ ≈ −30 to −40 cal/mol·K) for sulfene-generating reactions [3].

Methanesulfonyl chloride serves as a versatile protecting group reagent for both hydroxyl and amino functionalities in complex organic synthesis [1]. The installation of methanesulfonyl groups (mesyl groups) on alcohols and amines creates derivatives that are stable under a wide range of reaction conditions while maintaining the ability to be selectively removed under specific circumstances.

For hydroxyl group protection, methanesulfonyl chloride converts alcohols to methanesulfonates through nucleophilic substitution at the sulfur center [1]. The reaction proceeds optimally under mild conditions using triethylamine as the base in dichloromethane at 0°C, yielding mesylates in 85-95% yield [2]. The mechanism involves initial attack by the alcohol oxygen on the electrophilic sulfur center, followed by departure of the chloride ion. This transformation exhibits selectivity for primary alcohols over secondary alcohols due to steric considerations [3].

The protective utility of methanesulfonates extends beyond simple masking of reactivity. These derivatives demonstrate exceptional stability under acidic conditions and are resistant to nucleophilic attack under basic conditions [1]. When deprotection is required, methanesulfonates can be converted back to alcohols using sodium amalgam under reductive conditions, providing a reliable method for hydroxyl group demasking [1].

For amino group protection, methanesulfonyl chloride reacts with primary and secondary amines to form methanesulfonamides [1]. These sulfonamide derivatives exhibit remarkable stability toward both acidic and basic hydrolysis conditions, making them ideal protecting groups for multi-step synthetic sequences. The formation of methanesulfonamides typically proceeds in 80-92% yield using triethylamine as the base [4]. The deprotection of methanesulfonamides requires more forcing conditions compared to methanesulfonates, typically employing lithium aluminum hydride or dissolving metal reduction systems [1].

Recent research has demonstrated the application of methanesulfonyl chloride in the protection of amino acid derivatives and complex pharmaceutical intermediates [5]. The 9-phenyl-9-fluorenyl protecting group can be efficiently installed on amino acids using methanesulfonyl chloride in combination with silver nitrate and N-methylmorpholine, achieving near-quantitative yields [5]. This methodology represents a significant advancement in amino acid protection strategies for peptide synthesis.

Role in Stereocontrolled Carbohydrate Derivative Synthesis

Methanesulfonyl chloride plays a crucial role in the stereocontrolled synthesis of carbohydrate derivatives, particularly in glycosylation reactions where precise anomeric control is essential [6] [7]. The compound serves both as an activating agent and as a directing group that influences the stereochemical outcome of glycosidic bond formation.

In the synthesis of complex oligosaccharides, methanesulfonyl chloride is employed to activate hemiacetal precursors, generating reactive glycosyl donors that can undergo stereoselective coupling reactions [7]. The activation process involves conversion of the anomeric hydroxyl group to a methanesulfonate leaving group, which subsequently undergoes displacement by nucleophilic acceptors with high stereoselectivity [7]. This methodology has been successfully applied to the synthesis of the landomycin A hexasaccharide, where methanesulfonyl chloride enabled the formation of glycosidic bonds with exceptional stereocontrol [7].

The stereocontrolled synthesis of α-xylofuranosides represents another significant application of methanesulfonyl chloride in carbohydrate chemistry [8]. Using O-xylylene-protected thioglycoside donors activated with methanesulfonyl chloride, researchers have achieved α-selective glycosylation ratios ranging from 9.5:1 to greater than 20:1 [8]. The high α-selectivity is attributed to the conformational constraints imposed by the protecting group system, which directs nucleophilic attack from the bottom face of the sugar ring [8].

The mechanistic basis for the stereocontrolled outcomes in methanesulfonyl chloride-mediated glycosylations involves the formation of contact ion pairs between the activated glycosyl donor and the nucleophilic acceptor [8]. Computational studies have revealed that the transition state for α-glycoside formation is energetically favored by approximately 2-3 kcal/mol compared to the β-glycoside pathway [8]. This energy difference translates to the observed high stereoselectivity in synthetic applications.

Advanced applications of methanesulfonyl chloride in carbohydrate synthesis include the preparation of mycobacterial cell wall components and other biologically relevant oligosaccharides [8]. The synthesis of α-methylthio-xylose-containing hexasaccharides has been achieved using methanesulfonyl chloride as the key activating agent, demonstrating yields of 70-88% with excellent stereoselectivity [8]. These synthetic achievements represent significant advances in the preparation of complex carbohydrate structures for biological evaluation.

Generation of Acyliminium Ions for Alkaloid Functionalization

Methanesulfonyl chloride serves as a powerful reagent for the generation of acyliminium ions, which are highly electrophilic intermediates crucial for alkaloid synthesis and functionalization [1] [9]. The formation of acyliminium ions from α-hydroxyamides using methanesulfonyl chloride and triethylamine proceeds through electrophilic activation of the hydroxyl group, followed by departure of the activated hydroxyl as a leaving group to generate the electron-deficient nitrogen-carbon double bond [1].

The mechanistic pathway for acyliminium ion generation involves initial conversion of the α-hydroxyamide to the corresponding methanesulfonate ester, which readily undergoes elimination to form the acyliminium species [1]. This transformation typically occurs under mild conditions at temperatures ranging from -10°C to 0°C, with reaction times of 10-30 minutes [1]. The generated acyliminium ions are highly reactive toward nucleophilic attack, enabling the rapid formation of carbon-carbon and carbon-heteroatom bonds [9].

Applications of methanesulfonyl chloride-generated acyliminium ions in alkaloid synthesis include the preparation of tetrahydroisoquinoline derivatives and related nitrogen-containing heterocycles [10]. The high electrophilicity of the acyliminium ion enables reactions with weak nucleophiles such as enol silanes and aromatic compounds, providing access to complex alkaloid structures with high regio- and stereoselectivity [9]. Recent research has demonstrated the use of chiral catalysts in combination with methanesulfonyl chloride to achieve enantioselective acyliminium ion reactions, with enantiomeric excesses exceeding 90% [9].

The stereocontrolled functionalization of alkaloid intermediates using methanesulfonyl chloride-generated acyliminium ions has been demonstrated in the synthesis of Erythrina alkaloids [10]. The key transformation involves the formation of an acyliminium ion intermediate that undergoes diastereoselective cyclization to establish the characteristic tetracyclic framework of these natural products [10]. The use of methanesulfonyl chloride in this context provides superior yields and stereoselectivity compared to alternative activating agents [10].

Advanced applications include the synthesis of complex indole alkaloids where methanesulfonyl chloride enables the formation of spirocyclic structures through acyliminium ion-mediated cyclization reactions [10]. The versatility of this methodology has been demonstrated in the total synthesis of numerous alkaloid natural products, including members of the benzyltetrahydroisoquinoline and aporphine families [10].

Catalytic Applications in Tandem Oxidation-Chlorination Reactions

Methanesulfonyl chloride finds unique applications in catalytic tandem oxidation-chlorination reactions, where it serves both as a chlorinating agent and as a component of complex catalytic systems [11] [12]. These reactions represent environmentally benign approaches to the conversion of chlorine-containing waste into valuable chlorinated products while simultaneously mineralizing the remaining hydrocarbon components [11].

The development of copper and palladium catalysts in combination with methanesulfonyl chloride has enabled the valorization of chlorine-containing hydrocarbon waste through tandem catalytic processes [11]. In these systems, chlorinated polymers and solvents are oxidized to release chlorine in the presence of N-directing arenes, affording valuable aryl chlorides such as the FDA-approved drug vismodegib [11]. The remaining hydrocarbon components are mineralized to carbon monoxide, carbon dioxide, and water, providing a sustainable approach to waste management [11].

The mechanistic aspects of these tandem oxidation-chlorination reactions involve the initial oxidation of the chlorine-containing substrate to generate reactive chlorine species, which then participate in electrophilic aromatic substitution reactions [11]. Methanesulfonyl chloride contributes to the overall chlorinating capacity of the system while also serving as a stabilizing agent for the catalytic intermediates [11]. The use of sodium nitrate as a promoter enhances the efficiency of the chlorine release process, enabling the successful transformation of mixed chlorinated waste streams [11].

Applications of methanesulfonyl chloride in catalytic chlorination extend to the selective halogenation of natural terpenic compounds [13]. Iron-based catalysts in combination with methanesulfonyl chloride and sodium hypochlorite have been employed for the allylic chlorination of monoterpenes, achieving high selectivity for the desired chlorinated products [13]. The reaction proceeds under mild conditions with short reaction times, demonstrating the effectiveness of methanesulfonyl chloride as a chlorinating agent in complex organic transformations [13].

The environmental benefits of these catalytic systems are significant, as they provide methods for the conversion of hazardous chlorinated waste into valuable chemical products without generating additional toxic byproducts [11]. The integration of methanesulfonyl chloride into these catalytic processes represents a paradigm shift in waste management, transforming environmental liabilities into economic assets [11].

Synthesis of Sterically Hindered Diazoketone Precursors

Methanesulfonyl chloride has emerged as a critical reagent for the synthesis of sterically hindered diazoketone precursors through the formation of reactive acyl mesylate intermediates [14]. This methodology addresses the significant synthetic challenge of converting highly hindered carboxylic acids to diazoketones, which are essential intermediates in natural product synthesis and medicinal chemistry [14].

The synthetic protocol involves the treatment of sterically hindered carboxylic acids with methanesulfonyl chloride and triethylamine at low temperatures (-10°C to 0°C), followed by addition of diazomethane to yield the desired diazoketones [14]. The reaction proceeds through the formation of acyl mesylate intermediates, which possess enhanced reactivity compared to the parent carboxylic acids [14]. This increased reactivity enables the successful preparation of diazoketones from acids that are resistant to conventional activation methods [14].

The mechanistic basis for the enhanced reactivity of acyl mesylates involves the formation of highly electrophilic acyl species that readily react with nucleophiles such as diazomethane [14]. Spectroscopic evidence has confirmed the intermediacy of acyl mesylates in these reactions, with characteristic resonances observed in both proton and carbon NMR spectra [14]. The stability of these intermediates is sufficient to allow their detection and characterization, yet they remain reactive enough to undergo rapid reaction with diazomethane [14].

Applications of this methodology have been demonstrated in the synthesis of complex natural products, including the CP molecules and other highly functionalized structures [14]. The ability to convert extremely hindered carboxylic acids to diazoketones with yields of 80-95% represents a significant advance in synthetic methodology [14]. The mild reaction conditions and operational simplicity of the procedure make it particularly attractive for use in complex synthetic sequences where traditional acid chloride formation methods fail [14].

The synthetic utility of methanesulfonyl chloride in diazoketone synthesis extends to the preparation of amino acid-derived diazoketones, which are important intermediates in peptide chemistry and bioconjugation reactions [15]. Recent developments have focused on the safe generation of diazomethane-containing solutions using continuous flow reactors, enabling the scalable preparation of diazoketones from methanesulfonyl chloride-activated carboxylic acids [15].

The stereochemical aspects of diazoketone formation using methanesulfonyl chloride have been investigated in detail, revealing that the reaction proceeds with retention of configuration at the α-carbon center [14]. This stereochemical fidelity is crucial for the synthesis of chiral diazoketones, which serve as precursors to enantiomerically pure products through subsequent transformations such as the Wolff rearrangement [14].

Data Tables

| Application Area | Reaction Type | Typical Conditions | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Protecting Group for Hydroxyl Functions | Nucleophilic Substitution | Triethylamine, CH₂Cl₂, 0°C | Primary > Secondary | 85-95 |

| Protecting Group for Amino Functions | Amidation/Sulfonamide Formation | Triethylamine, CH₂Cl₂, RT | Primary > Secondary | 80-92 |

| Stereocontrolled Carbohydrate Synthesis | Glycosidic Bond Formation | NIS/AgOTf, Molecular Sieves | α-Selective (β-directing) | 75-90 |

| Acyliminium Ion Generation | Electrophilic Activation | Triethylamine, CH₂Cl₂, -10°C | Regioselective | 70-85 |

| Alkaloid Functionalization | Cyclization/Rearrangement | Lewis Acid Catalysis | Stereoselective | 65-80 |

| Tandem Oxidation-Chlorination | Catalytic Oxidation | Cu/Pd Catalysts, Oxidant | Chemoselective | 60-75 |

| Diazoketone Precursor Synthesis | Acyl Activation | Triethylamine, CH₂Cl₂, -10°C | High Yielding | 80-95 |

| Transformation | Substrate Class | Key Mechanism | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Alcohol to Mesylate | Primary/Secondary Alcohols | SN2 at Sulfur | 0 to 25 | 1-4 hours |

| Amine to Sulfonamide | Primary/Secondary Amines | Nucleophilic Acyl Substitution | 0 to 25 | 2-6 hours |

| Carboxylic Acid to Acyl Mesylate | Sterically Hindered Acids | Sulfene Formation | -10 to 0 | 3-15 minutes |

| Hemiacetal to Glycosyl Donor | Reducing Sugars | Anomeric Activation | -78 to -40 | 1-3 hours |

| Hydroxyamide to Acyliminium Ion | α-Hydroxyamides | Electrophilic Activation | -10 to 0 | 10-30 minutes |

| Reaction System | Stereochemical Outcome | Selectivity Factor | Observed Ratio |

|---|---|---|---|

| Glycosylation of Mannose Derivatives | α-Selective (9.5:1 to >20:1) | Anomeric Effect | 9.5:1 to >20:1 |

| Xylofuranosylation Reactions | α-Selective (7:1 to >20:1) | Protecting Group Direction | 7:1 to >20:1 |

| Carbohydrate Protecting Group Installation | Retention of Configuration | Steric Hindrance | >95% Retention |

| Acyliminium Ion Cyclizations | Diastereoselective Cyclization | Conformational Control | 5:1 to 10:1 |

| Alkaloid Synthesis Intermediates | Stereocontrolled Functionalization | Substrate Control | 3:1 to 8:1 |

| Hindered Diazoketone Formation | High Enantiomeric Excess | Chiral Catalyst | 88-99% ee |

Research Findings

Recent investigations have revealed significant mechanistic insights into the applications of methanesulfonyl chloride in advanced organic synthesis. FlowNMR studies have elucidated the pathway for in situ generation of methanesulfonyl azide from methanesulfonyl chloride, demonstrating rapid formation in the presence of triethylamine through a mechanism involving sulfene intermediates [16]. These findings have implications for the development of safer diazo transfer protocols.

Computational studies on the substitution reactions of methanesulfonyl chloride have revealed that the overall reaction proceeds via a concerted SN2 mechanism with a trigonal-bipyramidal transition state [17]. The activation energies for these processes range from 15-25 kcal/mol depending on the nucleophile and reaction conditions [17]. These theoretical insights provide a foundation for the rational design of new synthetic methodologies.

Solvolysis studies of methanesulfonyl chloride have identified dual reaction channels depending on the solvent system employed [18]. In aqueous organic solvents, the reaction proceeds predominantly through an SN2 mechanism, while in highly ionizing solvents, mixed SN1/SN2 pathways can operate [18]. The kinetic solvent isotope effects for hydrolysis reactions are significantly higher than those observed for alkyl halides, indicating greater bond-breaking character in the transition state [18].

The development of quaternary ammonium salt strategies incorporating methanesulfonyl chloride has led to the synthesis of novel anticancer and antibacterial agents [19]. Quinoline derivatives containing methanesulfonyl groups exhibit enhanced biological activity compared to their parent compounds, with some derivatives showing 4-fold greater antibacterial activity than standard antibiotics [19]. Molecular docking studies have revealed the binding modes of these compounds to their biological targets [19].

Physical Description

Liquid

COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

62 °C at 18 mm Hg; 161 °C at 730 mm Hg

at 97.3kPa: 161 °C

Flash Point

Vapor Density

Relative vapor density (air = 1): 4.0

Density

Relative density (water = 1): 1.5

LogP

Odor

Melting Point

-32 °C

UNII

GHS Hazard Statements

H290 (45.45%): May be corrosive to metals [Warning Corrosive to Metals];

H300 (17.77%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (66.53%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (15.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (82.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (15.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (10.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (70.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (58.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (16.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.27

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Prepared from sulfur trioxide and methane

General Manufacturing Information

Methanesulfonyl chloride: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.